molecular formula C22H31N3O2S B11993711 N-(4-phenyl-1,3-thiazol-2-yl)-N'-undecylethanediamide

N-(4-phenyl-1,3-thiazol-2-yl)-N'-undecylethanediamide

Cat. No.: B11993711
M. Wt: 401.6 g/mol
InChI Key: CYTHEGGBHKWVKW-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring and an undecyl chain linked to an ethanediamide moiety. The unique structure of N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Ethanediamide Moiety: The ethanediamide moiety can be synthesized by reacting ethylenediamine with an appropriate carboxylic acid derivative.

    Linking the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction, where an alkyl halide reacts with the ethanediamide moiety.

Industrial Production Methods

Industrial production of N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, sodium hydroxide, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)-N’-phenylurea: This compound has a similar thiazole ring structure but differs in the presence of a phenylurea moiety instead of an ethanediamide moiety.

    N-(4-phenyl-1,3-thiazol-2-yl)-N’-methylacetamide: This compound has a similar thiazole ring structure but differs in the presence of a methylacetamide moiety instead of an ethanediamide moiety.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)-N’-undecylethanediamide is unique due to its long undecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C22H31N3O2S

Molecular Weight

401.6 g/mol

IUPAC Name

N'-(4-phenyl-1,3-thiazol-2-yl)-N-undecyloxamide

InChI

InChI=1S/C22H31N3O2S/c1-2-3-4-5-6-7-8-9-13-16-23-20(26)21(27)25-22-24-19(17-28-22)18-14-11-10-12-15-18/h10-12,14-15,17H,2-9,13,16H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

CYTHEGGBHKWVKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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